molecular formula C24H34O5 B10836467 Tricyclic phytocannabinoid derivative 1

Tricyclic phytocannabinoid derivative 1

Cat. No.: B10836467
M. Wt: 402.5 g/mol
InChI Key: AUMCYBWLZBTQLN-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricyclic phytocannabinoid derivative 1 typically involves the coupling of two aromatic portions to form the tricyclic structure. This is followed by an intramolecular reaction to complete the formation of the tricyclic ring system . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purification and analysis .

Chemical Reactions Analysis

Types of Reactions: Tricyclic phytocannabinoid derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

    Substitution: Halogens, nucleophiles, and various catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Tricyclic phytocannabinoid derivative 1 is unique compared to other similar compounds due to its specific tricyclic structure and its interaction with multiple receptors in the endocannabinoid system. Similar compounds include:

These compounds share some similarities in their interaction with the endocannabinoid system but differ in their specific structures and effects .

Properties

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

butyl 2-[(6aR,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]-2-methylpropanoate

InChI

InChI=1S/C24H34O5/c1-6-7-10-28-22(27)23(2,3)16-12-19(26)21-17-11-15(14-25)8-9-18(17)24(4,5)29-20(21)13-16/h8,12-13,17-18,25-26H,6-7,9-11,14H2,1-5H3/t17-,18-/m1/s1

InChI Key

AUMCYBWLZBTQLN-QZTJIDSGSA-N

Isomeric SMILES

CCCCOC(=O)C(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O

Canonical SMILES

CCCCOC(=O)C(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.